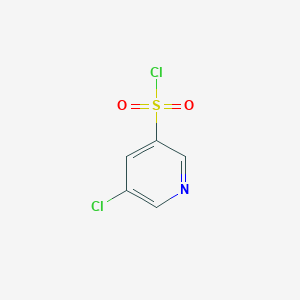
Cloruro de 5-cloropiridina-3-sulfonilo
Descripción general
Descripción
5-Chloropyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1060802-18-7 . It is used as a reagent to prepare proton pump inhibitors such as Tetrahydrocyclopentapyrroles . It is also an impurity of Vonoprazan, a potassium-competitive acid blocker .
Synthesis Analysis
The synthesis of pyridine-3-sulfonyl chloride involves a step of sequentially reacting pyridine-3-sulfonic acid and phosphorus pentachloride . The yield of pyridine-3-sulfonyl chloride in the reaction solution was 91.7% .Molecular Structure Analysis
The molecular weight of 5-Chloropyridine-3-sulfonyl chloride is 212.06 . Its linear formula is C5H3Cl2NO2S .Chemical Reactions Analysis
2-Aminopyridine-3-sulfonyl chlorides undergo a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . The 2-aminopyridine-3-sulfonyl chloride apparently plays a dual role in the process promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .Physical and Chemical Properties Analysis
5-Chloropyridine-3-sulfonyl chloride is a solid at room temperature . It has a molecular weight of 212.06 . The compound is stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Síntesis Química
“Cloruro de 5-cloropiridina-3-sulfonilo” es un compuesto químico utilizado en diversas reacciones químicas. Su fórmula molecular es C5H3Cl2NO2S . A menudo se utiliza como reactivo en la síntesis de otros compuestos químicos .
Producción de Cloruro de Piridina-3-sulfonilo
Este compuesto juega un papel crucial en la producción de cloruro de piridina-3-sulfonilo. Un método de producción consiste en agregar pentacloruro de fósforo a una solución de reacción que contiene ácido piridina-3-sulfónico . Este método es ventajoso ya que puede aplicarse fácilmente a procesos industriales, produce menos subproductos y produce mayores cantidades de cloruro de piridina-3-sulfonilo en comparación con los métodos convencionales .
Investigación Farmacéutica
“this compound” se identifica como una de las impurezas de Vonoprazan , un bloqueador ácido competitivo de potasio. Vonoprazan ha demostrado ser eficaz en el tratamiento de la úlcera gastroduodenal y la esofagitis por reflujo . Por lo tanto, comprender las propiedades y el comportamiento de este compuesto puede ayudar a mejorar la pureza y la eficacia de estos medicamentos.
Seguridad y Manejo
El compuesto se clasifica bajo el pictograma GHS05, lo que indica que puede causar quemaduras graves en la piel y daño ocular . Por lo tanto, es crucial comprender sus propiedades para un manejo y almacenamiento seguros en entornos de investigación e industriales .
Mecanismo De Acción
Target of Action
This compound is often used as a reagent in chemical reactions, and its targets can vary depending on the specific reaction it is involved in .
Mode of Action
They can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamides, sulfonic esters, and other compounds .
Biochemical Pathways
As a reagent, it is used to facilitate chemical transformations, and the pathways it affects would depend on the specific context of its use .
Result of Action
The molecular and cellular effects of 5-Chloropyridine-3-sulfonyl chloride’s action depend on the specific reaction it is used in. In general, it acts as a sulfonylating agent, introducing a sulfonyl group into other molecules .
Action Environment
The action, efficacy, and stability of 5-Chloropyridine-3-sulfonyl chloride can be influenced by various environmental factors. For instance, it is typically stored under an inert gas such as nitrogen or argon at 2-8°C to maintain its stability . The specific conditions under which it is used can also affect its reactivity and the outcome of the reactions it is involved in.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-Chloropyridine-3-sulfonyl chloride plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions, which involve the transfer of the sulfonyl group to nucleophilic sites on these biomolecules . This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds. These interactions can modify the activity of enzymes and proteins, potentially inhibiting or enhancing their functions.
Cellular Effects
The effects of 5-Chloropyridine-3-sulfonyl chloride on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the sulfonylation of proteins involved in signaling pathways can disrupt normal cellular communication, leading to changes in cell behavior. Additionally, 5-Chloropyridine-3-sulfonyl chloride can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.
Molecular Mechanism
At the molecular level, 5-Chloropyridine-3-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules . The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Furthermore, the modification of proteins by 5-Chloropyridine-3-sulfonyl chloride can lead to changes in their conformation and function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloropyridine-3-sulfonyl chloride can change over time due to its stability and degradation . This compound is stable under inert gas conditions at temperatures between 2-8°C . Over extended periods, it may degrade, leading to a reduction in its reactivity and effectiveness. Long-term studies have shown that the effects of 5-Chloropyridine-3-sulfonyl chloride on cellular function can diminish over time, highlighting the importance of using fresh preparations for experimental purposes.
Dosage Effects in Animal Models
The effects of 5-Chloropyridine-3-sulfonyl chloride vary with different dosages in animal models . At low doses, this compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function. At high doses, 5-Chloropyridine-3-sulfonyl chloride can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
5-Chloropyridine-3-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . This compound can be metabolized by enzymes such as sulfatases and sulfonyltransferases, which catalyze the transfer of the sulfonyl group to other molecules. These metabolic reactions can influence the levels of metabolites and the overall metabolic flux within cells, affecting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 5-Chloropyridine-3-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 5-Chloropyridine-3-sulfonyl chloride can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments.
Subcellular Localization
The subcellular localization of 5-Chloropyridine-3-sulfonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes. The activity and function of 5-Chloropyridine-3-sulfonyl chloride can be influenced by its subcellular localization, as it may interact with different sets of biomolecules in various cellular compartments.
Propiedades
IUPAC Name |
5-chloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNDXOOGXYFWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712410 | |
| Record name | 5-Chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-18-7 | |
| Record name | 5-Chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


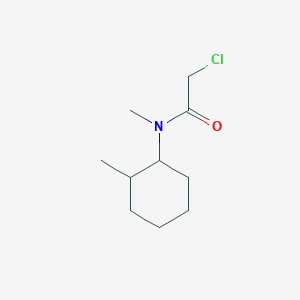
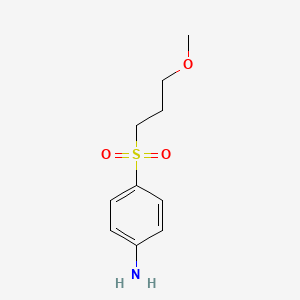
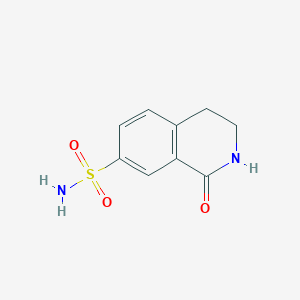






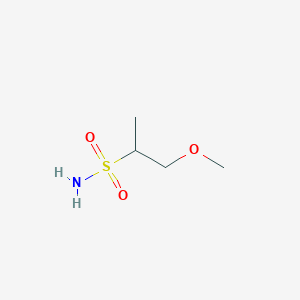

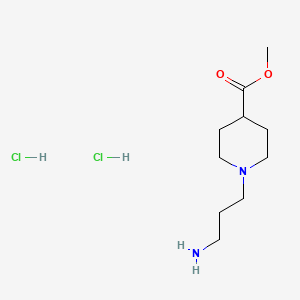
![1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B1464026.png)
![2-chloro-N-({3-[(2-ethoxyethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464028.png)
